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Abstract
Deuterated azelaic acid (Azelaic acid-d14) is a stable, isotopically labeled version of azelaic

acid, a naturally occurring dicarboxylic acid with established therapeutic properties. This

technical guide provides an in-depth overview of deuterated azelaic acid for research

purposes. It covers its physicochemical properties, potential pharmacokinetic advantages, and

known mechanisms of action of its non-deuterated counterpart. While specific experimental

data on Azelaic acid-d14 is limited in publicly available literature, this guide offers generalized

experimental protocols and discusses the potential applications of this deuterated compound in

drug development and mechanistic studies. The substitution of hydrogen with deuterium can

offer significant advantages in terms of metabolic stability and pharmacokinetic profile, making

Azelaic acid-d14 a valuable tool for researchers.

Introduction to Deuterated Azelaic Acid
Azelaic acid is a nine-carbon dicarboxylic acid naturally found in grains like wheat, rye, and

barley.[1] It is also produced by the yeast Malassezia furfur, which is a normal component of

human skin flora. Azelaic acid exhibits a range of biological activities, including anti-

inflammatory, antimicrobial, and anti-keratinizing properties, making it an effective treatment for

skin conditions such as acne vulgaris and rosacea.[2]
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Deuteration, the process of replacing hydrogen atoms with their heavier isotope, deuterium, is

a strategy employed in drug development to improve the pharmacokinetic properties of a

molecule.[3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H)

bond, which can slow down metabolic processes that involve the cleavage of these bonds. This

"kinetic isotope effect" can lead to a longer drug half-life, increased systemic exposure, and

potentially a reduced dosing frequency.[3] Azelaic acid-d14 is a deuterated form of azelaic

acid where all 14 non-exchangeable hydrogen atoms have been replaced with deuterium.

Physicochemical Properties
A summary of the key physicochemical properties of azelaic acid and its deuterated form,

Azelaic acid-d14, is presented in Table 1.
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Property Azelaic Acid Azelaic acid-d14

Synonyms
Nonanedioic acid, 1,7-

Heptanedicarboxylic acid

Nonanedioic acid-d14, 1,9-

Nonanedioic acid-d14

Molecular Formula C₉H₁₆O₄ C₉H₂D₁₄O₄

Molecular Weight 188.22 g/mol [2] 202.3 g/mol [4]

CAS Number 123-99-9[3] 119176-67-9[4]

Appearance White crystalline powder[3] Solid[4]

Water Solubility ~2.4 g/L at 20 °C[3]
Not specified, expected to be

similar to azelaic acid

pKa1 4.55[3]
Not specified, expected to be

similar to azelaic acid

pKa2 5.50[3]
Not specified, expected to be

similar to azelaic acid

Log P ~1.22[3]
Not specified, expected to be

similar to azelaic acid

Deuterium Enrichment N/A ≥98%[4]

Purity ≥98% (typical) ≥98%[4]

Storage Room temperature -20°C for long-term storage[4]

Stability
Stable for ≥ 5 years under

proper storage[4]

Stable for ≥ 5 years under

proper storage[4]

Mechanism of Action of Azelaic Acid
The therapeutic effects of azelaic acid are attributed to its multifactorial mechanism of action,

which includes anti-inflammatory, antimicrobial, and anti-keratinizing effects. The primary

molecular targets and signaling pathways are detailed below.

Enzyme Inhibition
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Azelaic acid is known to be a competitive inhibitor of several enzymes, which is central to its

therapeutic efficacy.

Tyrosinase: Azelaic acid inhibits tyrosinase, a key enzyme in the synthesis of melanin.[5]

This inhibitory action is responsible for its use in treating hyperpigmentation disorders.

Thioredoxin Reductase: Azelaic acid is a reversible and competitive inhibitor of thioredoxin

reductase.[6][7] This enzyme is crucial for regulating cellular redox balance and is involved in

DNA synthesis and cell proliferation.[8] Inhibition of this enzyme may contribute to the anti-

proliferative and cytotoxic effects of azelaic acid on abnormal cells.

A summary of the known inhibition constants (Ki) for azelaic acid is provided in Table 2.

Enzyme Inhibition Type Ki Value

Tyrosinase Competitive 2.73 x 10⁻³ M[8]

Thioredoxin Reductase Competitive 1.25 x 10⁻⁵ M[8]

Signaling Pathways
The inhibitory actions of azelaic acid impact several cellular pathways.
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Caption: Mechanism of action of Azelaic Acid.

Pharmacokinetics and the Deuterium Isotope Effect
While specific pharmacokinetic data for Azelaic acid-d14 is not currently available in the public

domain, the principles of the kinetic isotope effect suggest potential advantages over the non-

deuterated form. The metabolism of azelaic acid involves β-oxidation.[9] Deuteration at the

sites of metabolic oxidation can slow down this process, leading to:

Increased Half-Life: A slower rate of metabolism would result in a longer plasma half-life.

Enhanced Bioavailability: Reduced first-pass metabolism could lead to higher systemic

exposure after administration.

Reduced Metabolite-Related Toxicity: A decrease in the formation of metabolites could

potentially lead to a better safety profile.
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Further research is required to quantify these potential benefits for Azelaic acid-d14.

Experimental Protocols (Generalized)
The following are generalized protocols that can be adapted for research involving deuterated

azelaic acid.

Synthesis of Deuterated Dicarboxylic Acids (General
Protocol)
While a specific protocol for Azelaic acid-d14 is not readily available, a general method for the

synthesis of α-deuterated carboxylic acids has been described. This method involves the

hydrogen/deuterium exchange and decarboxylation of the corresponding malonic acids in the

presence of D₂O.[10]

Materials:

Appropriate malonic acid precursor

Deuterium oxide (D₂O)

Standard laboratory glassware and heating apparatus

Procedure:

Dissolve the malonic acid derivative in D₂O.

Heat the mixture to facilitate H/D exchange at the α-positions and subsequent

decarboxylation. The optimal temperature and reaction time will depend on the specific

substrate.

Monitor the reaction progress using an appropriate analytical technique (e.g., NMR

spectroscopy).

Upon completion, the α-deuterated carboxylic acid can be isolated. Purification may not be

necessary, but can be performed if required.[10]
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Caption: General synthesis workflow for α-deuterated carboxylic acids.

In Vitro Cytotoxicity Assay (MTT Assay)
This protocol can be used to assess the cytotoxic effects of Azelaic acid-d14 on cell lines.

Materials:

Target cell line (e.g., human dermal fibroblasts, melanoma cells)

Cell culture medium and supplements

Azelaic acid-d14 stock solution (dissolved in a suitable solvent like DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

96-well plates

Plate reader

Procedure:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

Prepare serial dilutions of Azelaic acid-d14 in cell culture medium.

Remove the old medium from the cells and add the medium containing different

concentrations of Azelaic acid-d14. Include vehicle controls.
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Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

After incubation, add MTT solution to each well and incubate for a further 2-4 hours, allowing

viable cells to convert MTT to formazan crystals.

Add the solubilization buffer to dissolve the formazan crystals.

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50

value.
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Caption: Workflow for an in vitro cytotoxicity assay.

Quantitative Data Summary
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The following tables summarize the available quantitative data for azelaic acid.

Table 2: Enzyme Inhibition Data for Azelaic Acid

Enzyme Inhibition Type Ki Value Reference

Tyrosinase Competitive 2.73 x 10⁻³ M [8]

Thioredoxin

Reductase
Competitive 1.25 x 10⁻⁵ M [8]

Table 3: In Vitro Biological Activity of Azelaic Acid

Assay
Cell
Line/Organism

Endpoint Value Reference

Microbial Protein

Synthesis

Inhibition

Propionibacteriu

m acnes
IC50 313 µM [11]

Cytotoxicity

Normal

Fibroblast Cell

Line (3T3)

IC50 85.28 µg/mL
Not found in

search results

Conclusion
Deuterated azelaic acid (Azelaic acid-d14) represents a promising tool for researchers in

dermatology, pharmacology, and drug development. The potential for an improved

pharmacokinetic profile due to the kinetic isotope effect makes it an attractive candidate for

further investigation. While specific experimental data on Azelaic acid-d14 is currently scarce,

the extensive knowledge of its non-deuterated counterpart provides a strong foundation for

future studies. The generalized protocols and mechanistic information provided in this guide

are intended to facilitate the design of new experiments to unlock the full potential of this

deuterated compound. Further research is warranted to establish a direct comparison of the

pharmacokinetic and pharmacodynamic properties of deuterated and non-deuterated azelaic

acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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